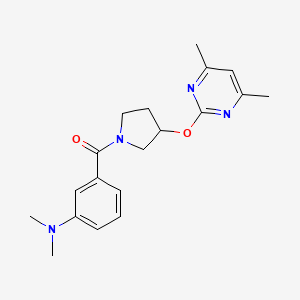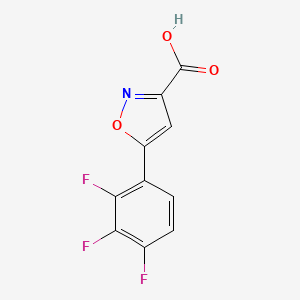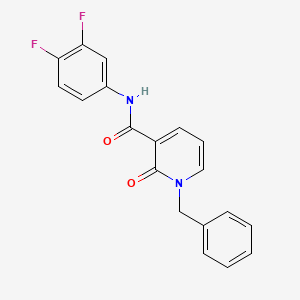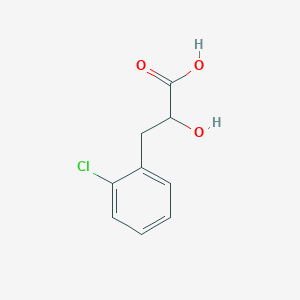
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate” is a chemical compound . It’s part of the pyrrole family, which is known for its diverse biological activities . Pyrrole-containing analogs are considered potential sources of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrole-containing analogs has been a subject of research . A method for the synthesis of similar compounds involves the reaction of dimethyl-2-(phenyl(tosylmino)methyl)fumarate with triphenyl phosphine and dichloromethane .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
2,4-Difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is involved in various chemical syntheses and reactions:
Synthesis of Fluorinated Pyrazoles : This compound is utilized in the synthesis of fluorinated pyrazoles, where direct trifluoromethylation of 1,3-dicarbonyl compounds provides the basis for creating these fluorinated derivatives. These compounds have significant implications in various chemical applications due to their unique properties (Ohtsuka et al., 2012).
Heteroleptic Cyclometalated Iridium(III) Complexes : It is used in the creation of heteroleptic Ir(III) metal complexes which demonstrate room-temperature blue phosphorescence. This is significant in the field of materials science, particularly for applications in light-emitting diodes (LEDs) and other photonic devices (Yang et al., 2005).
Regioselective Functionalization : The compound is involved in regioflexible conversion processes, where it undergoes various site-selective functionalizations. This adaptability makes it valuable in synthetic chemistry for creating diverse molecular structures (Schlosser et al., 2002).
Synthesis of Antimicrobial Agents : It plays a role in the synthesis of pyrazole derivatives that exhibit antimicrobial properties. This application is crucial in the development of new pharmaceutical compounds (Bhat et al., 2016).
Material Science and Photophysics
Its involvement in material science and photophysical properties:
Mechanoluminescence and OLEDs : Used in the development of Pt(II) phosphors with mechanoluminescent properties. These findings are important for the creation of organic light-emitting diodes (OLEDs) with specific photophysical characteristics (Huang et al., 2013).
Synthesis of Ethyl 1-Aryl-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylates : This chemical plays a crucial role in synthesizing specific pyrazole-4-carboxylates, which are important in various chemical industries (Beck and Wright, 1987).
Biological Applications
Its role in biological studies and applications:
Antioxidant Properties : Studied for its antioxidant properties, which is significant in understanding its potential therapeutic applications (Naveen et al., 2021).
Nematocidal Evaluation : Evaluated for its nematocidal activity, which is essential for its potential use in agriculture and pest control (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
(2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAOENOOFGWMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)
![Ethyl 5-(2-methylbenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2424366.png)


![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)



![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2424375.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2424379.png)
